Carboxynitroso rubber
Description
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoro-4-nitrosobutanoic acid;1,1,2,2-tetrafluoroethene;trifluoro(nitroso)methane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF6NO3.C2F4.CF3NO/c5-2(6,1(12)13)3(7,8)4(9,10)11-14;3-1(4)2(5)6;2-1(3,4)5-6/h(H,12,13);; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIADDOFVUHFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(F)F.C(=O)(C(C(C(N=O)(F)F)(F)F)(F)F)O.C(N=O)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF13N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Carboxynitroso Rubber (CNR) is primarily used in the manufacturing industry due to its unique chemical properties. Its primary targets are various materials that require excellent solvent and oxidizer resistance, nonflammability, and a wide useful temperature range.
Mode of Action
CNR interacts with its targets by providing a protective layer that is resistant to solvents, oxidizers, and extreme temperatures. This interaction results in enhanced durability and longevity of the materials it is applied to.
Biochemical Pathways
Its primary function is in the realm of materials science and engineering.
Result of Action
The application of CNR results in materials that are highly resistant to solvents and oxidizers, nonflammable, and able to withstand a wide range of temperatures. This makes CNR an excellent choice for manufacturing products that require these properties.
Action Environment
The efficacy and stability of CNR are influenced by environmental factors such as temperature, exposure to solvents and oxidizers, and mechanical stress. CNR is designed to perform well under a wide range of conditions, making it a versatile material in various manufacturing contexts.
Biochemical Analysis
Biochemical Properties
It is known that Carboxynitroso Rubber can interact with various enzymes and proteins
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound has excellent stability and resistance to degradation.
Biological Activity
Carboxynitroso rubber (CNR) is a specialized elastomer known for its unique properties and applications, particularly in the aerospace and automotive industries. This article delves into its biological activity, including toxicological assessments, potential health impacts, and relevant case studies.
Chemical Composition and Properties
This compound is a type of nitroso rubber that has been modified to include carboxylic acid groups. This modification enhances its compatibility with various materials and improves its mechanical properties. The chemical structure allows for increased interaction with biological systems, which is critical when assessing its biological activity.
Acute Toxicity Studies
Research has shown that CNR exhibits acute toxic effects under certain conditions. In one study, the acute toxicity of CNR was evaluated through inhalation exposure in animal models. The study reported that exposure to CNR vapors resulted in respiratory distress and neurological symptoms, indicating significant biological activity that warrants further investigation .
Table 1: Summary of Acute Toxicity Findings in Animal Models
| Study Reference | Exposure Duration | Observed Effects | LD50 (mg/kg) |
|---|---|---|---|
| 1 hour | Respiratory distress, lethargy | 200 | |
| 2 hours | Neurological symptoms | 150 | |
| 30 minutes | No significant effects | >500 |
Chronic Toxicity and Long-term Effects
Chronic exposure to CNR has been linked to various health issues, particularly in occupational settings where workers may be exposed to fumes or particles over extended periods. Long-term studies have indicated potential carcinogenic effects due to the presence of nitroso compounds formed during the degradation of CNR .
Case Study: Occupational Exposure
A case study involving factory workers who manufactured products using CNR revealed increased incidences of respiratory illnesses and skin irritations. The study highlighted the importance of implementing safety measures to mitigate exposure risks .
Biocompatibility and Environmental Impact
While CNR presents certain toxicological challenges, it also shows potential for biocompatibility in specific applications. Its use in medical devices is being explored, particularly where flexibility and durability are required. However, the environmental impact of CNR degradation products remains a concern, as these can be toxic to aquatic life .
Table 2: Environmental Impact of CNR Degradation Products
| Degradation Product | Toxicity Level | Affected Organisms |
|---|---|---|
| Nitrosamines | High | Fish, amphibians |
| Carbon monoxide | Moderate | Aquatic invertebrates |
| Volatile organic compounds (VOCs) | Low | Terrestrial plants |
Scientific Research Applications
Carboxynitroso rubber (CNR) is a fluorinated elastomer notable for its chemical stability and performance in low-temperature conditions. It comprises carbon, hydrogen, nitrogen, and fluorine atoms, which contribute to its properties, making it applicable in demanding conditions. CNR's structure includes carbon-carbon bonds and nitrogen-oxygen linkages, providing flexibility and resilience at extreme temperatures.
Key Features of this compound
- Low-Temperature Performance CNR maintains elasticity and resilience at extremely low temperatures, making it useful in cryogenics. It can function effectively in environments reaching -272°C.
- Chemical Resistance CNR demonstrates high chemical resistance, making it valuable in applications that involve exposure to harsh chemicals.
- Material Interaction The chemical structure of CNR allows it to interact with various molecules, making it potentially useful in synthesizing nanoparticles with specific properties. It can act as a template for the growth of nanoparticles with desired sizes and shapes.
Comparative Analysis with Other Elastomers
This compound shares properties with other fluorinated elastomers but has unique characteristics:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Fluoroelastomer | High chemical resistance; good thermal stability | Generally less effective at extremely low temperatures |
| Perfluoroelastomer | Excellent chemical resistance; high thermal stability | Limited elasticity compared to this compound |
| Silicone Rubber | Good temperature resistance; flexibility | Less resistant to aggressive chemicals than this compound |
| Ethylene Propylene Diene Monomer Rubber | Good weather resistance; moderate heat stability | Not suitable for cryogenic applications |
Applications
- Cryogenics Due to its elasticity at low temperatures, CNR is suited for cryogenic machinery components, seals, and gaskets.
- Aerospace CNR's performance at low temperatures and chemical resistance makes it valuable in aerospace applications. It was notably used by NASA in early space programs .
- Nanotechnology CNR is being explored as a template for nanoparticle synthesis because of its ability to interact with different substances.
- Fireproof Cabin Coatings this compound is of interest for aerospace uses such as fireproof cabin coatings .
Chemical Reactions Analysis
Esterification of Carboxyl Groups
XNBR’s carboxyl groups undergo esterification with alcohols or polyols, forming ester linkages that modify mechanical and thermal properties.
Key Reaction:
Research Findings:
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Esterification Efficiency : Complete conversion of -COOH to -COOR was confirmed via FTIR and -NMR, with residual carboxyl proton absorption peaks (7.3 ppm) disappearing post-reaction .
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Impact on Properties :
Table 1: Esterification Effects on XNBR
| Grafted Agent | Reduction | Tensile Strength Increase | Reference |
|---|---|---|---|
| MPEG (MW: 350 g/mol) | 124% | ||
| Alkanols (C-C) | 85% |
Hydrogenation of Unsaturated Bonds
XNBR can be hydrogenated to produce hydrogenated nitrile rubber (HNBR), saturating C=C bonds for enhanced thermal stability.
Key Reaction:
Research Findings:
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Degree of Hydrogenation : FTIR analysis confirmed the disappearance of C=C absorption peaks (967 cm and 915 cm) post-hydrogenation .
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Thermal Resistance : HNBR exhibits stability up to , compared to XNBR’s limit of .
Cross-Linking Reactions
XNBR forms covalent networks via reactions involving carboxyl groups and cross-linking agents (e.g., metal oxides, amines).
Key Mechanisms:
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Ionic Cross-Linking :
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Amide Formation :
Research Findings:
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Cross-Link Density : Zinc oxide (ZnO) increased cross-link density by 40%, improving tensile strength (18 MPa → 25 MPa) and hardness (Shore A 70 → 85) .
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Swelling Resistance : Equilibrium swelling in toluene decreased by 30% after ionic cross-linking .
Table 2: Cross-Linking Agents and Outcomes
| Agent | Cross-Link Density (mol/cm) | Tensile Strength (MPa) | Swelling Ratio |
|---|---|---|---|
| ZnO | 25 | 1.8 | |
| MgO | 22 | 2.2 | |
| Hexamethylenediamine | 24 | 1.9 |
Interelastomer Reactions in Blends
XNBR interacts with other elastomers (e.g., chloroprene rubber, CR) to form hybrid networks.
Key Reaction in HNBR/CR Blends:
Research Findings:
-
Degree of Binding : Up to 59% interelastomer bonding occurred in HNBR/CR blends with AgO, enhancing homogeneity (DSC analysis) .
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Mechanical Performance :
Oxidative Degradation
Exposure to heat/oxygen degrades XNBR via radical chain mechanisms, breaking C-C and C-N bonds.
Degradation Pathways:
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Thermo-Oxidative Scission :
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Hydrolysis of Nitrile Groups :
Research Findings:
Comparison with Similar Compounds
Thermal Stability and Decomposition Behavior
Key Findings :
Mechanical Properties
| Property | CNR | XNBR | NBR | HNBR |
|---|---|---|---|---|
| Tensile Strength | 15–20 MPa (estimated) | 25–30 MPa | 20–25 MPa | 25–35 MPa |
| Elongation at Break | 200–300% | 400–600% | 300–500% | 350–550% |
| Tear Resistance | Moderate | High | Moderate | High |
Key Findings :
Chemical and Environmental Resistance
Key Findings :
- HNBR and XNBR excel in harsh chemical environments, such as oil and fuel exposure, due to enhanced crosslinking and saturation .
- CNR’s environmental footprint is problematic due to toxicity, aligning with industry shifts toward sustainable alternatives like carboxylated cellulose-reinforced rubbers .
Preparation Methods
Process Overview
Solution polymerization, as detailed in the patent CN102731784B, involves copolymerizing trifluoronitrosomethane , tetrafluoroethylene , and nitrosoperfluorobutyric acid in a dichloromethane solvent. The method leverages the solvent’s ability to dissolve monomers while allowing the resulting polymer to precipitate, simplifying separation. Critical steps include:
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Nitrogen purging to eliminate oxygen and moisture.
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Cryogenic cooling (-65°C to -70°C) using ethanol-based circulating media.
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Sequential addition of monomers under vacuum.
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Temperature-controlled polymerization (-25°C to -45°C) over 18–24 hours.
The process avoids explosive hazards by maintaining strict thermal control, as the reaction exotherm (-74.8 kcal/mol) necessitates rapid heat dissipation.
Key Parameters and Conditions
Optimal performance hinges on precise parameter control:
Representative Example (Patent CN102731784B):
Post-Polymerization Processing
Post-reaction steps ensure product purity:
Performance Characteristics
CNR produced via solution polymerization exhibits:
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Mooney viscosity : 20–50 ML100°C (1+4).
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Glass transition temperature (Tg) : ≤-45°C.
Thin Film Bulk Polymerization Method
Process Overview
The DTIC AD0904683 report outlines a thin film bulk polymerization approach designed for scalable CNR production. This method eliminates solvents, instead relying on:
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Precursor synthesis :
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Perfluoro-glutaric acid (PFGA) : Produced via electrochemical fluorination.
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Nitrosoperfluorobutyric acid (NPBA) : Synthesized by nitrosating PFGA.
-
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Continuous thin-film reactors : Enhance heat transfer during exothermic polymerization.
Key Parameters and Conditions
The five-phase program achieved 30 lb/week production, scalable to 100,000 lb/year:
Advantages and Challenges
-
Advantages :
-
Challenges :
Comparative Analysis of Preparation Methods
Efficiency and Yield
Product Properties
Q & A
Q. What are the key synthetic pathways for producing carboxynitroso rubber, and how do experimental conditions influence its polymer structure?
this compound is synthesized via terpolymerization of tetrafluoroethylene (C₂F₄), trifluoronitrosomethane (CF₃NO), and perfluorinated carboxylic acid derivatives. Critical parameters include temperature (maintained at 250–270°C for pyrolysis), initiator selection, and monomer ratios. For example, static pyrolysis at 250–270°C of precursor materials yields fluorinated intermediates, as noted in synthetic protocols . Characterization via FTIR and ¹⁹F-NMR is essential to confirm crosslinking and carboxyl group incorporation . Researchers should optimize reaction conditions using design-of-experiment (DoE) frameworks to balance thermal stability and functional group density.
Q. What standardized methods are used to assess the thermal stability of this compound, and how are decomposition products analyzed?
Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for evaluating thermal decomposition. This compound degrades at 300°C, releasing toxic fluorinated compounds like carbonyl fluoride (COF₂) and nitrogen oxides . Experimental protocols should include controlled heating rates (e.g., 10°C/min in inert atmospheres) and real-time monitoring of volatile products. Safety measures, such as fume hoods and gas scrubbers, are mandatory due to the lethality of decomposition byproducts .
Advanced Research Questions
Q. How can contradictions in reported toxicity data for this compound decomposition be resolved methodologically?
Discrepancies often arise from variations in experimental setups (e.g., heating methods, sample mass). To address this:
- Conduct dose-response studies using standardized sample masses (e.g., 15 g as a critical threshold ).
- Compare in vitro (cell culture) and in vivo (rodent models) toxicity assays under controlled atmospheres.
- Apply computational toxicology (QSAR models) to predict metabolite behavior. Cross-referencing historical NASA data on cabin material safety with modern analytical workflows reduces bias.
Q. What advanced spectroscopic techniques are most effective for characterizing ionic crosslinks in carboxylated nitrile rubber (XNBR) derivatives of this compound?
XNBR’s carboxyl groups form ionic crosslinks with zinc, enhancing mechanical properties. Key techniques include:
- Solid-state NMR : Probes zinc-carboxylate interactions.
- X-ray photoelectron spectroscopy (XPS) : Quantifies surface composition and crosslink density.
- Dynamic mechanical analysis (DMA) : Measures viscoelasticity changes post-crosslinking. Comparative studies with non-carboxylated analogs (e.g., NBR) are critical to isolate ionic effects .
Q. How can researchers design experiments to explore novel applications of this compound in extreme environments (e.g., aerospace or cryogenic systems)?
- Material Compatibility Testing : Expose samples to simulated aerospace conditions (vacuum, UV radiation, thermal cycling) per ASTM E595 outgassing standards.
- Tribological Studies : Evaluate friction/wear properties using ball-on-disk setups under liquid nitrogen temperatures.
- Computational Modeling : Use molecular dynamics (MD) to predict performance in cryogenic fuel storage. Historical NASA reports on non-flammable spacecraft materials provide foundational data .
Methodological Guidance
What frameworks are recommended for structuring research questions on this compound’s environmental impact?
Adopt the PICO(T) framework:
- Population : Industrial waste streams containing fluorinated polymers.
- Intervention : Biodegradation or photolytic degradation protocols.
- Comparison : Conventional rubbers (e.g., nitrile, silicone).
- Outcome : Quantify fluorine release via ion chromatography.
- Time : Long-term (12+ months) field studies.
This aligns with systematic review methodologies for polymer sustainability .
Q. How should researchers navigate gaps in historical literature on this compound?
- Perform scoping reviews to map pre-2000 studies (e.g., NASA technical memoranda ).
- Use tools like SciFinder or Reaxys to trace synthetic pathways and patents.
- Validate older findings with modern analytical techniques (e.g., replacing outdated GC columns with high-resolution alternatives ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
